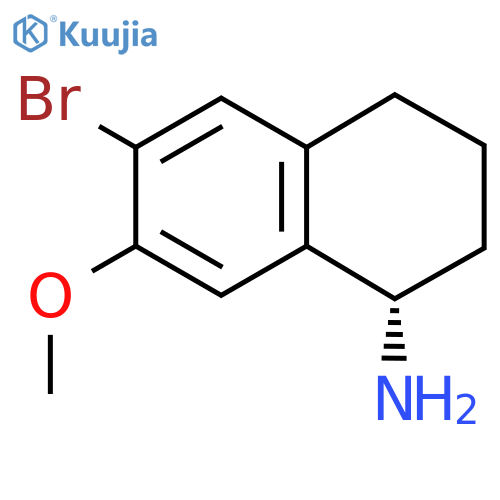Cas no 1335887-74-5 ((1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)

1335887-74-5 structure
商品名:(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 化学的及び物理的性質
名前と識別子
-
- (1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
- 1-Naphthalenamine, 6-bromo-1,2,3,4-tetrahydro-7-methoxy-, (1S)-
- 1335887-74-5
- (1S)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
-
- インチ: 1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1
- InChIKey: YLGNAIPBTRAJLB-JTQLQIEISA-N
- ほほえんだ: BrC1C(=CC2=C(C=1)CCC[C@@H]2N)OC
計算された属性
- せいみつぶんしりょう: 255.02588g/mol
- どういたいしつりょう: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.391±0.06 g/cm3(Predicted)
- ふってん: 330.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.06±0.20(Predicted)
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D506668-1g |
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE |
1335887-74-5 | 95% | 1g |
$1680 | 2024-08-03 | |
| eNovation Chemicals LLC | D506668-1g |
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE |
1335887-74-5 | 95% | 1g |
$1680 | 2025-02-27 | |
| eNovation Chemicals LLC | D506668-1g |
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE |
1335887-74-5 | 95% | 1g |
$1680 | 2025-02-25 |
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
1335887-74-5 ((1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 249916-07-2(Borreriagenin)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
